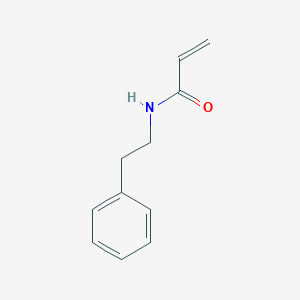
2-Phenylacryloyl chloride
概述
描述
2-Phenylacryloyl chloride, also known as benzeneacetyl chloride, is an organic compound with the molecular formula C9H7ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an acyl chloride group and a phenyl group, making it a valuable reagent in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: 2-Phenylacryloyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of methyl phenylacetate with oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide. The reaction typically proceeds under an inert atmosphere at a temperature of around 20°C .
Industrial Production Methods: Industrial production of this compound often involves multi-step reactions. For instance, a three-step process includes:
- Reaction of potassium carbonate and tetra-(n-butyl)ammonium iodide in toluene at 50°C for 12 hours.
- Refluxing with sodium hydroxide for 2 hours.
- Final reaction with oxalyl chloride in dichloromethane at 20°C under an inert atmosphere .
化学反应分析
Types of Reactions: 2-Phenylacryloyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: The compound can participate in addition reactions due to the presence of the double bond in the acryl group.
Polymerization: It can undergo polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, which react with the acyl chloride group.
Catalysts: N,N-dimethylformamide is often used as a catalyst in the synthesis of this compound.
Major Products: The major products formed from these reactions include various substituted phenylacryloyl derivatives, which are valuable intermediates in organic synthesis .
科学研究应用
2-Phenylacryloyl chloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing various organic molecules.
Biology: Used in the synthesis of biologically active compounds.
Medicine: Plays a role in the development of pharmaceutical intermediates.
Industry: Employed in the production of polymers and other industrial chemicals
作用机制
The mechanism of action of 2-Phenylacryloyl chloride involves its reactivity with nucleophiles, leading to the formation of acylated products. The acyl chloride group is highly reactive, allowing it to readily form bonds with nucleophiles, resulting in the substitution of the chloride atom. This reactivity is exploited in various synthetic applications to create complex molecules .
相似化合物的比较
Atropic acid chloride: Similar in structure but differs in the position of the phenyl group.
Phenylacetyl chloride: Lacks the double bond present in 2-Phenylacryloyl chloride
Uniqueness: this compound is unique due to its combination of an acyl chloride group and a phenyl group, along with the presence of a double bond. This unique structure imparts specific reactivity patterns that are not observed in similar compounds, making it a versatile reagent in organic synthesis .
属性
IUPAC Name |
2-phenylprop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOOSYZCRJQUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol](/img/structure/B3142900.png)


![N-Cyclopropylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B3142947.png)




